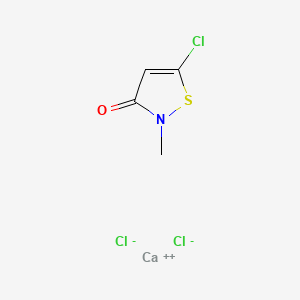
5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride is a compound known for its potent biocidal properties. It is widely used as a preservative in various industrial and consumer products, including cosmetics, cleaning agents, and paints . The compound is effective against a broad spectrum of microorganisms, making it a valuable component in formulations requiring microbial control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. This process is initiated by the chlorination or oxidation of 3-sulfanylpropanamide to form the corresponding disulfide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of 5-chloro-2-methyl-4-isothiazolin-3-one involves the incremental addition of sulfuryl chloride to a solution of dithiodipropionamides in dichloromethane at low temperatures (0-10°C) . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The active sulfur moiety in the compound can oxidize thiol-containing residues.
Substitution: The chlorine atom can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane .
Major Products
The major products formed from these reactions include disulfides and substituted isothiazolinones .
Scientific Research Applications
5-Chloro-2-methyl-4-isothiazolin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The biocidal activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt metabolic pathways involving dehydrogenase enzymes . The compound rapidly inhibits microbial growth and metabolism, followed by irreversible cell damage . The active sulfur moiety oxidizes thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Often used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one.
Methylisothiazolinone: Another isothiazolinone derivative with similar biocidal properties.
Uniqueness
5-Chloro-2-methyl-4-isothiazolin-3-one is unique due to its enhanced microbial efficacy, attributed to the presence of the chlorine atom . This makes it more effective against a broader spectrum of microorganisms compared to its counterparts .
Properties
CAS No. |
57373-19-0 |
|---|---|
Molecular Formula |
C4H4CaCl3NOS |
Molecular Weight |
260.6 g/mol |
IUPAC Name |
calcium;5-chloro-2-methyl-1,2-thiazol-3-one;dichloride |
InChI |
InChI=1S/C4H4ClNOS.Ca.2ClH/c1-6-4(7)2-3(5)8-6;;;/h2H,1H3;;2*1H/q;+2;;/p-2 |
InChI Key |
ZLJXBBQYDUERBP-UHFFFAOYSA-L |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


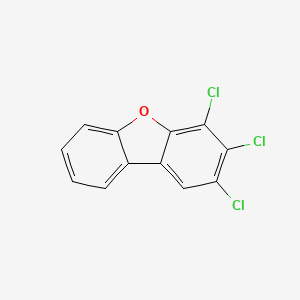

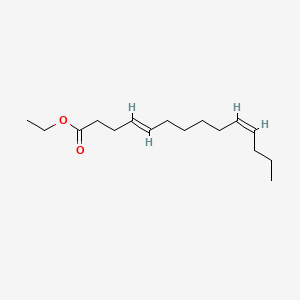
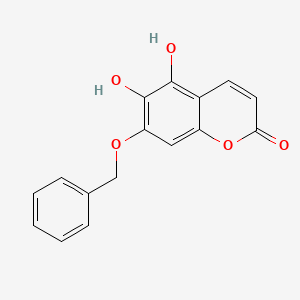
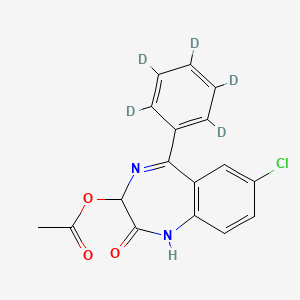
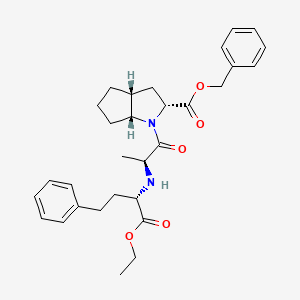
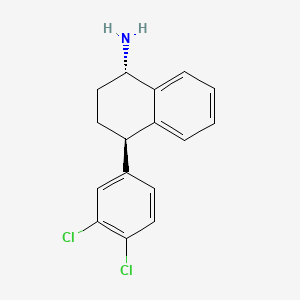
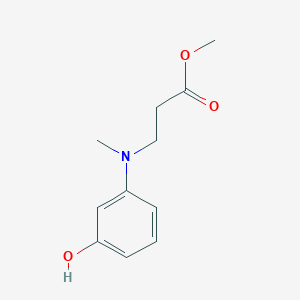
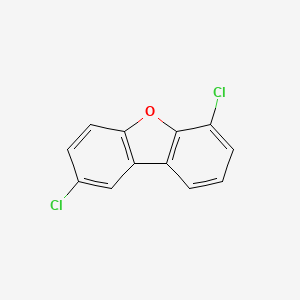

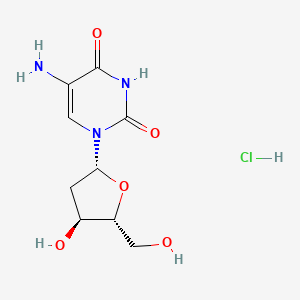
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)


